Methyl 3-Morpholinobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
| Record name | Methyl 3-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145127-37-3 | |
| Record name | Methyl 3-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to Methyl 3-Morpholinobenzoate
The synthesis of this compound can be achieved through several direct routes, primarily involving the formation of the ester linkage or the installation of the morpholine (B109124) moiety onto a pre-existing benzoic acid derivative.
Esterification-based Reaction Pathways
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-Morpholinobenzoic acid with methanol (B129727). This acid-catalyzed reaction is an equilibrium process, and measures are often taken to drive the reaction towards the product side. tamu.edumasterorganicchemistry.com
The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com
A typical laboratory procedure involves refluxing a mixture of 3-Morpholinobenzoic acid and an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). tamu.eduoperachem.comtruman.edu The use of excess methanol not only acts as a reactant but also as the solvent, helping to shift the equilibrium towards the formation of this compound. masterorganicchemistry.com
| Reactants | Catalyst | Solvent | Conditions | Product |
| 3-Morpholinobenzoic acid, Methanol | H₂SO₄ or p-TsOH | Methanol (excess) | Reflux | This compound |
One-Pot Synthesis Approaches
Furthermore, a patent describes a one-pot method for the synthesis of morpholine benzoate (B1203000) compounds through a palladium-catalyzed process. google.com This involves the reaction of a trifluoromethanesulfonyloxy benzoate derivative with a morpholine-containing reactant and an alkene. While the patent broadly covers morpholine benzoates, specific conditions for the 3-isomer would need to be optimized. google.com Another one-pot synthesis describes the reaction of 1,3-dinitroalkanes with 2-ene-4-oxo ester derivatives to produce 3,5-dialkylated methyl benzoate derivatives, indicating the possibility of complex one-pot preparations in this chemical space. nih.gov
| Starting Materials | Reagents & Catalysts | Reaction Type | Potential Product |
| Methyl 3-bromobenzoate, Morpholine | Base | Nucleophilic Aromatic Substitution | This compound |
| 2-(Trifluoromethanesulfonyloxy)benzoate, Morpholine benzoate, Alkene | Pd catalyst, Base, Ligand | Palladium-catalyzed cross-coupling | Substituted Morpholine Benzoate |
Chemical Transformations and Reactivity Profiling
The chemical reactivity of this compound is characterized by the transformations of its ester and morpholine functional groups, as well as the aromatic ring.
Hydrolysis Mechanisms and Product Analysis
The ester group of this compound can be hydrolyzed under both acidic and basic conditions to yield 3-Morpholinobenzoic acid and methanol. chemistrysteps.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. The process is an equilibrium, and the use of a large excess of water can drive the reaction towards the hydrolysis products. chemistrysteps.comchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This method is generally more efficient as it is an irreversible process. A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then eliminates a methoxide (B1231860) ion. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.com The final products are the carboxylate salt of 3-Morpholinobenzoic acid and methanol.
| Hydrolysis Type | Reagents | Conditions | Primary Products |
| Acid-Catalyzed | Dilute acid (e.g., HCl, H₂SO₄), Water | Heat (reflux) | 3-Morpholinobenzoic acid, Methanol |
| Base-Catalyzed | Base (e.g., NaOH, KOH), Water | Heat (reflux) | Sodium or Potassium 3-morpholinobenzoate, Methanol |
Nucleophilic Substitution Reactions
However, the ester moiety can undergo nucleophilic acyl substitution. For instance, reaction with amines can lead to the formation of the corresponding amides. This amidation can be facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Advanced Synthetic Strategies for Analogues and Derivatives
The structure of this compound serves as a scaffold for the synthesis of a variety of analogues and derivatives with potential applications in medicinal chemistry and materials science.
Advanced synthetic strategies often involve modifications at the morpholine ring, the aromatic ring, or the ester functionality. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce various substituents onto the aromatic ring, provided a suitable handle like a halogen is present. nih.govlookchemmall.com
The synthesis of amide derivatives from the ester is a common strategy to explore structure-activity relationships. This can be achieved by reacting this compound with a primary or secondary amine, often under conditions that facilitate amide bond formation. nih.govnih.govafjbs.com
Furthermore, analogues with substituted morpholine rings can be synthesized. For instance, starting with a substituted morpholine and coupling it with a suitable benzoic acid derivative can lead to a diverse range of compounds. mdpi.com The synthesis of Gefitinib, an anticancer drug, involves a morpholine-containing side chain, highlighting the importance of such derivatives. mdpi.com
| Derivative Type | Synthetic Strategy | Key Reagents/Catalysts | Example Application |
| Aromatic Ring Substituted Analogues | Palladium-catalyzed cross-coupling | Pd catalyst, Ligand, Base | Synthesis of biaryl derivatives |
| Amide Derivatives | Amidation of the ester | Primary/Secondary Amine, Coupling agents (e.g., EDC, HOBt) | Bioactive molecule synthesis nih.gov |
| Substituted Morpholine Analogues | Synthesis from substituted morpholines | Substituted morpholine, Benzoic acid derivative | Exploration of structure-activity relationships |
Transition Metal-Catalyzed Coupling Reactions
The formation of the carbon-nitrogen (C-N) bond in this compound is efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, stands as a cornerstone methodology for this transformation. wikipedia.orgnumberanalytics.com This reaction is prized for its high efficiency, functional group tolerance, and relatively mild conditions compared to older methods like nucleophilic aromatic substitution. wikipedia.org
The synthesis typically involves the coupling of an aryl halide or pseudohalide (e.g., triflate) with morpholine. organic-chemistry.org For the synthesis of this compound, the reaction would couple morpholine with a methyl 3-halobenzoate, such as methyl 3-bromobenzoate. The catalytic system consists of a palladium source and a specialized ligand. The mechanism proceeds via an oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com
The choice of ligand is critical for reaction efficiency. Sterically hindered biarylphosphine ligands, developed by the Buchwald and Hartwig groups, have proven particularly effective, allowing for the coupling of a wide array of amines and aryl halides under mild conditions. numberanalytics.comorganic-chemistry.org Research has shown that nickel-catalyzed cross-coupling reactions can also be employed for amination, sometimes offering a more robust alternative for specific substrates like sterically hindered aryl halides. acs.org In one documented procedure for a similar compound, methyl 4-bromobenzoate (B14158574) was reacted with morpholine using a nickel catalyst to produce Methyl 4-Morpholinobenzoate in good yield. acs.org While the specific conditions for the 3-substituted isomer may vary slightly, the general approach is analogous.
Table 1: Examples of Transition Metal-Catalyzed Amination
| Aryl Halide | Amine | Catalyst System | Base | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-bromobenzoate | Morpholine | Nickel-based catalyst | K₂CO₃ | 75% (isolated) | acs.org |
| Aryl Halides (general) | Primary/Secondary Amines | Palladium/Biarylphosphine Ligand | Various (e.g., NaOtBu) | High yields | numberanalytics.comorganic-chemistry.org |
| 2-Trifluoromethanesulfonyloxy methylbenzoate | Morpholine methylbenzoate | Pd₂(dba)₃ / Mephos | Potassium carbonate | 74-88% | google.com |
Reductive Amination Procedures for Functionalization
Reductive amination, also known as reductive alkylation, provides a powerful and direct route to amines by converting a carbonyl group to a C-N bond via an intermediate imine or iminium salt. wikipedia.org This one-pot method is widely used due to its operational simplicity and the use of readily available reducing agents. wikipedia.orgkanto.co.jp For the synthesis of this compound, the procedure would involve the reaction of methyl 3-formylbenzoate with morpholine.
The reaction proceeds in two main steps within a single pot: the formation of an iminium salt intermediate from the aldehyde (methyl 3-formylbenzoate) and the secondary amine (morpholine), followed by its immediate in situ reduction. umich.edu A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. wikipedia.org The selection of the reducing agent is crucial; it must be mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. wikipedia.org
One study detailed an effective procedure where an arylaldehyde and an amine were first stirred in a solvent like methanol with acetic acid to ensure the complete formation of the imine intermediate. umich.edu Subsequently, a pre-prepared reducing system, such as sodium borohydride and acetic acid, is added at a controlled temperature (0–5 °C) to reduce the iminium salt to the final tertiary amine product. umich.eduarkat-usa.org While this specific reaction for this compound is not explicitly detailed, the methodology has been successfully applied to the reaction of methyl 4-formylbenzoate (B8722198) with morpholine, which unexpectedly resulted in the reduction of the aldehyde to an alcohol, highlighting the need for careful procedural control to favor amination over aldehyde reduction. arkat-usa.org Other research has successfully used sodium borohydride to reduce the imine formed from methyl 4-formylbenzoate in a micellar environment for DNA-encoded library synthesis. researchgate.net
Table 2: Components in Reductive Amination for Amine Synthesis
| Carbonyl Compound | Amine | Reducing Agent System | Key Feature | Reference |
|---|---|---|---|---|
| Methyl 4-formylbenzoate | Morpholine | NaBH₄ | Reaction can lead to competitive aldehyde reduction if not optimized. | arkat-usa.org |
| Arylaldehydes (general) | Secondary Amines (e.g., Morpholine) | NaBH₄ / Acetic Acid | Two-step, one-pot procedure involving pre-formation of the iminium salt. | umich.edu |
| Methyl 4-formylbenzoate | HP2 (amine-conjugated DNA) | NaBH₄ | Performed in a micellar system (TPGS-750-M). | researchgate.net |
| Benzaldehyde | Aniline | Me₂PhSiH / B(C₆F₅)₃ | Catalytic reductive amination using a hydrosilane reductant. | bris.ac.uk |
Amide Formation and Coupling Methodologies
The methyl ester functional group of this compound can be converted into an amide bond through reaction with a primary or secondary amine. This transformation is fundamental in medicinal chemistry for generating libraries of compounds with diverse properties. Direct condensation of the ester with an amine is often slow and requires harsh conditions. Therefore, modern amide synthesis relies on coupling reagents that activate the carboxylate (or a derivative) to facilitate the reaction. mychemblog.comfishersci.it
While direct aminolysis of the methyl ester is possible, more efficient methods often involve the use of specialized reagents. For instance, reagents like bis(trimethylaluminium)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me₃) have been shown to facilitate amide bond formation from methyl esters and amines under various conditions, including microwave heating, which can accelerate the reaction. researchgate.net
The most common strategy for forming amides involves converting a carboxylic acid to a highly activated intermediate. mychemblog.comfishersci.it In a scenario where the corresponding carboxylic acid (3-morpholinobenzoic acid) is used, a wide array of peptide coupling reagents are available. Reagents such as HATU ([N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide]), HBTU, and carbodiimides like DCC and EDC are frequently used. mychemblog.comfishersci.itpeptide.com These reagents react with the carboxylic acid to form a highly active ester intermediate in situ, which is then readily attacked by the amine to form the amide bond with high efficiency under mild conditions. mychemblog.com The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to neutralize the acid formed during the reaction. fishersci.it
Table 3: Common Reagents for Amide Bond Formation
| Starting Material | Coupling Reagent Class | Example Reagent | Mechanism Principle | Reference |
|---|---|---|---|---|
| Carboxylic Acid + Amine | Aminium/Uronium Salts | HATU | Forms a highly activated O-acylisourea ester intermediate. | mychemblog.compeptide.com |
| Carboxylic Acid + Amine | Carbodiimides | EDC, DCC | Forms a reactive O-acylisourea intermediate. | fishersci.it |
| Methyl Ester + Amine | Organoaluminum Adducts | DABAL-Me₃ | Direct coupling, often accelerated by microwave irradiation. | researchgate.net |
| Carboxylic Acid + Amine | Phosphonium (B103445) Salts | PyBOP | Forms an activated phosphonium ester. | peptide.com |
Utilization as Key Intermediates in Complex Heterocyclic Synthesis
This compound and its isomers serve as valuable building blocks in the synthesis of more complex heterocyclic structures, which are often scaffolds for biologically active molecules. The morpholine and benzoate moieties provide a versatile platform for further chemical transformations and cyclization reactions.
One documented application involves using a morpholino benzoate derivative in a palladium- and norbornene-cocatalyzed domino reaction. google.com In this process, a morpholine benzoate compound reacts with a 2-trifluoromethanesulfonyloxy benzoate and an olefin. This sequence allows for the simultaneous formation of multiple C-C bonds in a single pot, leading to complex, multi-substituted benzene (B151609) derivatives. google.com
In another synthetic route, a derivative, methyl 4-amino-3-morpholinobenzoate, was used as a key intermediate to construct a benzo[d]thiazole ring system. iucr.org The synthesis involved treating the intermediate with potassium thiocyanate (B1210189) and bromine in acetic acid. This reaction sequence first generates a thiocyanate derivative which then undergoes intramolecular cyclization to form the fused thiazole (B1198619) ring, yielding methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate. iucr.org Such fused heterocyclic systems are of significant interest in medicinal chemistry. These examples demonstrate how the pre-installed morpholine and methyl ester groups on the benzene ring can be carried through multi-step syntheses to afford complex molecular architectures.
Table 4: Application of Morpholinobenzoates in Heterocyclic Synthesis
| Starting Intermediate | Reaction Type | Key Reagents | Final Heterocyclic Product | Reference |
|---|---|---|---|---|
| Morpholine methyl benzoate | Palladium-catalyzed Domino Reaction | Pd₂(dba)₃, Norbornene, Olefin | Trisubstituted benzene derivatives | google.com |
| Methyl 4-amino-3-morpholinobenzoate | Thiocyanation / Cyclization | KSCN, Br₂, Acetic Acid | Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate | iucr.org |
| Morpholino benzoate | Radical Cyclization | Cu(I) catalyst, Ketoxime | Cyclic nitrones | mdpi.com |
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for the detailed mapping of the molecular structure.
Proton (¹H) NMR spectroscopy of Methyl 3-Morpholinobenzoate reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
The aromatic protons on the benzene (B151609) ring exhibit a complex splitting pattern characteristic of a 1,3-disubstituted system. The morpholino group, being an electron-donating group, influences the chemical shifts of these protons. Electron-donating substituents tend to increase electron density at the ortho and para positions, causing the corresponding protons to be more shielded and appear at a higher field (lower ppm value) compared to benzene's standard chemical shift of approximately 7.3 ppm. youtube.comwisc.edu Conversely, the meta positions are less affected. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deshields the aromatic protons, shifting them downfield.
The aliphatic protons of the morpholine (B109124) ring and the methyl ester group appear in the upfield region of the spectrum. The morpholine ring consists of two sets of methylene (B1212753) (-CH₂-) protons. Those adjacent to the oxygen atom (O-CH₂) are deshielded and appear at a lower field compared to those adjacent to the nitrogen atom (N-CH₂). researchgate.netresearchgate.net This is due to the higher electronegativity of oxygen. These two sets of protons typically appear as triplets, assuming free rotation, due to coupling with their neighboring methylene protons. The methyl protons of the ester group (-OCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with.
Based on established substituent effects, the predicted chemical shifts for the protons of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed in the table below.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.55 | d | 1H |
| H-4 | ~7.10 | d | 1H |
| H-5 | ~7.30 | t | 1H |
| H-6 | ~7.60 | s | 1H |
| Morpholine -CH₂-N- | ~3.25 | t | 4H |
| Morpholine -CH₂-O- | ~3.88 | t | 4H |
| Ester -OCH₃ | ~3.90 | s | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The aromatic region of the spectrum shows six signals for the benzene ring carbons. The carbon atom attached to the morpholino group (C-3) is significantly shielded due to the electron-donating nature of the nitrogen atom. In contrast, the carbon atom of the ester carbonyl group (C=O) is highly deshielded and appears far downfield, typically in the range of 165-175 ppm. nih.gov The carbon attached to the methoxycarbonyl group (C-1) is also deshielded. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of both substituents. nih.gov
In the aliphatic region, two signals are expected for the morpholine ring carbons: one for the carbons adjacent to the nitrogen (-CH₂-N) and another for the carbons adjacent to the oxygen (-CH₂-O), with the latter appearing further downfield. researchgate.netnih.gov The methyl carbon of the ester group (-OCH₃) gives a signal in the typical range for such groups.
The predicted ¹³C NMR chemical shifts are summarized in the following table.
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167.0 |
| C-1 | ~131.5 |
| C-2 | ~119.0 |
| C-3 | ~151.0 |
| C-4 | ~115.5 |
| C-5 | ~129.5 |
| C-6 | ~122.0 |
| Morpholine -CH₂-N- | ~49.0 |
| Morpholine -CH₂-O- | ~66.8 |
| Ester -OCH₃ | ~52.2 |
Diffusion Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones.
While specific DOSY NMR data for this compound is not available in the literature, the technique would be a powerful tool for assessing the purity of a sample. In a DOSY spectrum, all signals corresponding to this compound would align horizontally at the same diffusion coefficient value. Signals from impurities, solvents, or by-products, having different sizes and shapes, would appear at different vertical positions in the 2D plot. This allows for the non-invasive "chromatographic" separation of components within the NMR tube, confirming the association of all observed ¹H signals with a single molecular entity.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would provide both its retention time and its electron ionization (EI) mass spectrum.
The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (221.25 g/mol ). The fragmentation pattern under EI conditions can be predicted based on the fragmentation of related structures. libretexts.orgwikipedia.org Key fragmentation pathways for esters and amines would likely be observed:
Loss of the methoxy (B1213986) group: A prominent peak would be expected at m/z 190, corresponding to the loss of a methoxy radical (•OCH₃, 31 Da).
Formation of the benzoyl cation: Cleavage of the ester C-O bond can lead to the formation of a 3-morpholinobenzoyl cation, which would then undergo further fragmentation.
Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic cleavage, often involving the loss of ethylene (B1197577) oxide (44 Da) or other small fragments. researchgate.net A significant fragment ion is often observed at m/z 57 or 86, corresponding to fragments of the morpholine ring.
Formation of the phenyl cation: Loss of the entire morpholino and methoxycarbonyl groups could lead to a phenyl cation at m/z 77, though this might be a less favored pathway. brainly.com
Interactive Data Table: Predicted Major GC-MS Fragments
| m/z | Predicted Fragment Identity |
| 221 | [M]⁺, Molecular Ion |
| 190 | [M - •OCH₃]⁺ |
| 162 | [M - C₂H₅NO]⁺ (Fragment from morpholine ring cleavage) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation, less likely due to substitution) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of polar and thermally labile compounds. This compound can be readily analyzed by reverse-phase LC coupled with a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI).
In positive ion mode ESI, the compound would be detected as the protonated molecular ion, [M+H]⁺, at an m/z of 222.26. This technique is highly sensitive and provides an accurate determination of the molecular weight. By coupling the mass spectrometer to an LC system, one can determine the retention time of the compound under specific chromatographic conditions, which is useful for quantification and purity analysis. Tandem mass spectrometry (MS/MS) could be employed to fragment the protonated molecular ion, providing further structural confirmation. The fragmentation in MS/MS would likely involve the loss of neutral molecules, such as methanol (B129727) (CH₃OH, 32 Da) or parts of the morpholine ring. acs.orgacs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint.
Fourier-Transform Infrared (FTIR) spectroscopy offers high resolution and sensitivity for the structural analysis of this compound. The FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The key functional groups—the ester, the aromatic ring, and the morpholine moiety—each give rise to distinct and identifiable peaks.
The ester group is prominently identified by the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1720-1700 cm⁻¹. Another key indicator of the ester is the C-O stretching vibrations, which are observed in the 1300-1100 cm⁻¹ region. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, usually found in the 1600-1450 cm⁻¹ range, and aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹.
The morpholine ring introduces several characteristic absorptions. The C-N stretching vibration of the tertiary amine is typically observed in the 1250-1020 cm⁻¹ range. Furthermore, the C-O-C ether linkage within the morpholine ring produces a strong, characteristic stretching band, generally located around 1120-1085 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups of the morpholine ring and the methyl group of the ester are expected in the 3000-2800 cm⁻¹ region.
A summary of the expected characteristic FTIR absorption bands for this compound is presented in the table below.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |
| Ester Methyl & Morpholine Methylene | C-H Stretch | 3000-2850 | Medium |
| Ester Carbonyl | C=O Stretch | 1720-1700 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |
| Ester & Morpholine Ether | C-O Stretch | 1300-1085 | Strong |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and regioisomers, as well as for assessing its purity. The choice of method depends on the specific requirements of the analysis, such as speed, resolution, and scale.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of this compound. A reversed-phase HPLC method is typically employed for this purpose. In this setup, the compound is separated based on its hydrophobicity.
The stationary phase is commonly a nonpolar material, such as silica (B1680970) gel modified with C18 alkyl chains. The mobile phase is a mixture of a polar solvent, like water or a buffer, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. By running a gradient—gradually increasing the proportion of the organic solvent—compounds are eluted from the column based on their polarity, with less polar compounds being retained longer. Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. This method allows for the quantification of the main compound and the detection of impurities. nih.govnih.gov
A typical set of HPLC parameters for the analysis of aromatic esters is outlined below.
Table 2: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10-20% B, increase to 90-95% B over 10-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 5-10 µL |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). sielc.com This results in significantly higher resolution, improved sensitivity, and much faster analysis times. An HPLC method can often be transferred to a UPLC system to enhance throughput. The fundamental parameters, such as the type of stationary and mobile phases, remain the same, but the flow rates are adjusted for the smaller column dimensions, and the gradient times are proportionally reduced. UPLC is particularly valuable for high-throughput screening of reaction conditions or for the rapid purity analysis of multiple samples.
Gas Chromatography (GC) is a highly effective technique for separating volatile compounds and is particularly useful for determining the ratio of regioisomers that may be formed during the synthesis of this compound. nih.gov For instance, the synthetic process might yield not only the desired meta-substituted product (3-position) but also ortho (2-position) and para (4-position) isomers.
Due to their similar physical properties, separating these isomers can be challenging. GC columns with specialized stationary phases, such as those containing modified cyclodextrins, can offer the necessary selectivity to resolve these closely related compounds. researchgate.net The sample is vaporized and carried by an inert gas through the column, where separation occurs based on the differential interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification, allowing for an accurate determination of the isomeric purity of the product.
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction in real-time. chemistryhall.comeag.com In the synthesis of this compound from its precursors (e.g., methyl 3-aminobenzoate (B8586502) or methyl 3-halobenzoate and morpholine), TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.orgchegg.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside spots of the pure starting material(s). rochester.edu A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is also used for better comparison. The plate is then developed in a suitable mobile phase (eluent), which is typically a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate. utexas.edu
Because the product, this compound, has a different polarity than the starting materials, it will travel a different distance up the plate, resulting in a different Retention Factor (Rf) value. eag.com The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is commonly done under UV light, as the aromatic components are UV-active. eag.com
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 3-aminobenzoate |
| Methyl 3-halobenzoate |
| Morpholine |
| Hexane |
| Ethyl acetate |
| Acetonitrile |
| Methanol |
Biological and Pharmacological Investigations of Methyl 3 Morpholinobenzoate and Analogues
Elucidation of Mechanism of Action and Biological Target Interactions
Understanding the precise mechanisms by which a compound exerts its effects is fundamental to pharmacological research. For Methyl 3-Morpholinobenzoate and its analogues, investigations have centered on identifying their molecular targets and metabolic fate.
Receptor and Enzyme Binding Profiling
While a comprehensive receptor binding profile for this compound is not extensively detailed in publicly available research, significant insights have been gained from studies on its structural analogues. The primary enzymatic target identified for the broader class of morpholinobenzoate derivatives is Sortase A. researchgate.net
Sortase A (SrtA) is a crucial transpeptidase enzyme found in Gram-positive bacteria. It plays a pivotal role in virulence by anchoring surface proteins, which are essential for host cell adhesion, invasion, and biofilm formation, to the cell wall peptidoglycan. mdpi.comnih.gov Because SrtA is essential for pathogenesis but not for bacterial viability, it is considered an attractive target for developing anti-virulence therapies that may have a lower propensity for inducing drug resistance. mdpi.com The morpholinobenzoate chemical scaffold has been identified among various classes of small molecules that act as inhibitors of this key enzyme. researchgate.net
Metabolic Transformation Pathways
Specific metabolic studies detailing the transformation pathways of this compound are limited. However, the metabolism of xenobiotic carboxylic acids and benzoate (B1203000) derivatives generally follows established biotransformation routes. Typically, such compounds can be metabolized via two main pathways. The first involves hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 3-morpholinobenzoic acid. The second pathway may involve oxidation of the morpholine (B109124) or benzene (B151609) ring.
The resulting carboxylic acid can then be conjugated with coenzyme A (CoA) to form a reactive thioester. dntb.gov.ua This benzoyl-CoA intermediate is a central component in the degradation of benzoate in bacteria and can be further metabolized through various pathways, including reduction and cleavage of the aromatic ring. nih.gov In mammalian systems, such carboxylic acids are often conjugated with endogenous molecules like glycine (B1666218) or glucuronic acid to facilitate their excretion. The precise metabolic fate of this compound would require dedicated investigation to confirm these potential pathways.
In Vitro Biological Assessment
The evaluation of a compound's biological activity in a controlled laboratory setting is a critical step in drug discovery. For this compound analogues, this has primarily involved assessing their antimicrobial properties.
Antimicrobial Activity Studies
The identification of morpholinobenzoate derivatives as Sortase A inhibitors provides a strong rationale for their investigation as potential antimicrobial agents, particularly against pathogens where this enzyme is a key virulence factor.
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections and is notorious for its ability to form biofilms and develop antibiotic resistance. mdpi.com The function of Sortase A is integral to the pathogenesis of S. aureus. mdpi.com Therefore, inhibitors of this enzyme, such as those from the morpholinobenzoate class, are expected to reduce the virulence of S. aureus by interfering with its ability to adhere to host tissues and form biofilms. researchgate.netnih.gov
Similarly, Sortase A in Streptococcus pneumoniae anchors virulence proteins to the cell surface that are involved in bacterial adhesion, colonization, and the host inflammatory response. Inhibition of SrtA in this pathogen is a viable strategy for developing drugs against pneumococcal infections. researchgate.net While specific minimum inhibitory concentration (MIC) values for this compound are not documented in the available literature, the demonstrated activity of its analogues on a key virulence factor suggests a potential therapeutic utility against these pathogens.
Research into the specific enzyme inhibitory profile of this compound analogues has yielded targeted results.
Sortase A: As previously noted, the morpholinobenzoate scaffold is a recognized inhibitor of Sortase A. researchgate.net This enzyme functions by recognizing a conserved LPXTG motif in surface proteins, cleaving the peptide bond between threonine and glycine, and subsequently ligating the protein to the cell wall. rsc.org By blocking the active site of SrtA, inhibitors prevent the display of key virulence factors on the bacterial surface. The table below lists various classes of small-molecule Sortase A inhibitors, contextualizing the role of morpholinobenzoate derivatives.
| Representative Classes of Sortase A Inhibitors |
| Diaryl-acrylonitriles |
| Rhodanine derivatives |
| Pyridazinone and Pyrazolethione derivatives |
| Morpholinobenzoates |
| Benzo[d]isothiazol-3(2H)-ones |
| Flavonoids (e.g., Myricetin, Morin) |
| Berberine Chloride |
| Disulfanylbenzamides |
Data sourced from scientific reviews. researchgate.net
RNA Polymerase, DNA Gyrase, and Topoisomerase IV: These enzymes are well-established and essential targets for a variety of antibacterial agents. nih.govnih.govnih.gov RNA Polymerase is responsible for transcribing DNA into RNA. nih.gov DNA Gyrase and Topoisomerase IV are both type II topoisomerases that manage DNA topology, which is critical for DNA replication and chromosome segregation in bacteria. nih.govmdpi.com However, there is currently no specific evidence in the reviewed scientific literature to indicate that this compound or its close analogues are inhibitors of bacterial RNA Polymerase, DNA Gyrase, or Topoisomerase IV. The activity of this class of compounds appears to be more specifically directed towards Sortase A.
Anti-inflammatory Property Investigations (based on structural similarity)
The morpholine ring is a key pharmacophore in various compounds exhibiting anti-inflammatory properties. researchgate.netresearchgate.net Investigations into morpholine-containing derivatives have revealed significant potential in modulating inflammatory pathways. The structural similarity of these compounds to this compound suggests that it may also possess anti-inflammatory activity.
One area of investigation has focused on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base. The introduction of the morpholine moiety has been shown to enhance the anti-inflammatory activity of the parent compounds. japsonline.com For instance, in a study evaluating the inhibition of bovine serum albumin (BSA) denaturation, a marker for anti-inflammatory activity, all synthesized AMACs with a morpholine Mannich base substituent demonstrated increased activity compared to their parent compounds. japsonline.com
Notably, compounds 4c and 4d , which feature a morpholine Mannich base on the phenolic moiety and either a methoxy (B1213986) or fluoro substituent at the para position of the other phenyl ring, displayed potent anti-inflammatory activity. japsonline.com Their efficacy was found to be comparable to the standard drug, diclofenac (B195802) sodium. japsonline.com The presence of a methoxy group at the ortho position of the hydroxyl group also contributed significantly to the anti-inflammatory activity, as observed in compounds 3f and 4f when compared to 3a and 4a , respectively. japsonline.com
These findings suggest that the morpholine ring, in combination with other specific structural features, plays a crucial role in the anti-inflammatory effects of these molecules. The mechanism of action for some morpholino compounds has been linked to the inhibition of the cyclooxygenase (COX) pathway, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Compound | Modifications | IC50 (µM) for BSA Denaturation Inhibition |
|---|---|---|
| 4c | Morpholine Mannich base on phenolic moiety, methoxy substituent at para position on the other phenyl ring | 25.3 |
| 4d | Morpholine Mannich base on phenolic moiety, fluoro substituent at para position on the other phenyl ring | 26.3 |
| Diclofenac Sodium (Standard) | - | 20.3 |
| Cyclovalone | - | 22.4 |
Anticancer Potential Assessment (in morpholine-containing derivatives)
The morpholine scaffold is a constituent of numerous synthetic compounds with demonstrated anticancer activity against a variety of cancer cell lines. nih.gov This has led to the investigation of various morpholine-containing derivatives for their potential as anticancer agents.
A series of morpholine substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic potential against several cancer cell lines. nih.gov Among the synthesized compounds, AK-3 and AK-10 displayed significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Mechanistic studies suggested that these compounds induce apoptosis, highlighting their potential for development as potent anticancer drugs. nih.gov
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |
|---|---|---|---|
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Modifications on Bioactivity
The biological activity of morpholine-containing compounds is significantly influenced by the nature and position of various substituents on the core structure. e3s-conferences.orgnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for their anti-inflammatory and anticancer effects.
In the context of anti-inflammatory activity, the introduction of a morpholine Mannich base substituent to asymmetrical mono-carbonyl analogs of curcumin (AMACs) was found to be a critical modification for enhancing their activity. japsonline.com Furthermore, the presence of a methoxy group at the ortho position of the hydroxyl group on the phenyl ring also positively contributed to the anti-inflammatory potency. japsonline.com This indicates that both the morpholine moiety and the electronic properties of the substituents on the aromatic rings are important for bioactivity.
Regarding anticancer activity, SAR studies on morpholine substituted quinazoline derivatives have highlighted the importance of the substitution pattern on the quinazoline and the attached phenyl ring. nih.gov While a detailed SAR for this specific series is not fully elucidated in the provided information, the significant activity of compounds AK-3 and AK-10 suggests that the specific arrangement of substituents is crucial for their cytotoxic effects. nih.gov For other classes of morpholine-containing anticancer agents, it has been noted that the introduction of a halogen group to an aromatic ring attached to the morpholine can lead to an increase in inhibitory action against certain cancer cell lines. e3s-conferences.org Additionally, an unsubstituted morpholine ring has been suggested to be important for potent activity in some chalcone-substituted morpholine derivatives. e3s-conferences.org
Conformational and Stereochemical Effects on Biological Efficacy
The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets and, consequently, its efficacy. The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. acs.orgresearchgate.net
Within the chair conformation, substituents on the nitrogen atom can exist in either an equatorial or an axial position. acs.orgnih.gov Studies have shown that the equatorial chair conformer of morpholine is generally more stable than the axial chair conformer. acs.orgnih.gov The conformational preference of the morpholine ring can be influenced by the surrounding medium; for instance, in an aqueous solution, the contribution of the axial chair conformer is known to increase compared to in a pure liquid state. researchgate.net
The flexible nature of the morpholine ring, allowing for these conformational isomers, is considered a valuable attribute in drug design. acs.org This flexibility can enable the molecule to adopt an optimal orientation for binding to its biological target, thereby enhancing its potency. The specific conformation and stereochemistry of morpholine-containing compounds can therefore be critical determinants of their biological activity, influencing how they fit into the active sites of enzymes or receptors.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Pharmacophore Modeling
Molecular docking and pharmacophore modeling are essential computational techniques in drug discovery and design. They are used to predict how a molecule might interact with a biological target and to identify the key features responsible for its biological activity. The morpholine (B109124) moiety is considered a "privileged pharmacophore" in medicinal chemistry due to its favorable properties and presence in numerous approved drugs nih.govnih.gov.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This information can be used to estimate the strength of the interaction, often expressed as a docking score or binding energy.
Numerous studies have performed molecular docking on morpholine-containing compounds to predict their binding modes with various biological targets, such as protein kinases mdpi.commdpi.com. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the morpholine ring and the amino acid residues in the active site of the protein. For instance, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the cyclic structure can fit into hydrophobic pockets.
In a hypothetical scenario where Methyl 3-Morpholinobenzoate is docked into the active site of a protein kinase, the morpholine group could form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The benzoate (B1203000) portion of the molecule could engage in pi-stacking or other hydrophobic interactions.
Table 3: Representative Molecular Docking Results for Morpholine-Containing Kinase Inhibitors
| Compound | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound A | EGFR | -9.5 | Met793, Thr854 |
| Compound B | VEGFR2 | -8.7 | Cys919, Asp1046 |
| Compound C | mTOR | -10.1 | Arg2224, Glu2142 |
Note: The data in this table is compiled from various studies on different morpholine derivatives and is for illustrative purposes only.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used to design new molecules with improved potency and selectivity.
For morpholine-containing compounds, pharmacophore models often include features such as a hydrogen bond acceptor (the morpholine oxygen), a hydrogen bond donor (if applicable), hydrophobic regions, and aromatic rings tandfonline.com. The development of such models for a series of active compounds can rationalize the structure-activity relationships (SAR) and guide the design of new, more potent analogs. The morpholine ring is often included in drug design to improve pharmacokinetic properties, such as solubility and metabolic stability nih.govnih.gov.
A pharmacophore model for a series of hypothetical enzyme inhibitors containing the morpholinobenzoate scaffold might include:
A hydrogen bond acceptor feature corresponding to the morpholine oxygen.
An aromatic feature representing the benzene (B151609) ring.
A hydrogen bond acceptor feature for the carbonyl oxygen of the ester.
Table 4: Common Pharmacophoric Features of Morpholine-Based Enzyme Inhibitors
| Pharmacophoric Feature | Description | Importance in Binding |
| Hydrogen Bond Acceptor | Typically the oxygen atom of the morpholine ring. | Forms crucial interactions with donor groups in the active site. |
| Aromatic Ring | The phenyl group of the benzoate moiety. | Engages in pi-stacking and hydrophobic interactions. |
| Hydrophobic Group | The aliphatic part of the morpholine ring. | Occupies hydrophobic pockets in the binding site. |
Note: This table outlines general pharmacophoric features and their roles in ligand-protein interactions.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Privileged Scaffold or Synthetic Intermediate for Bioactive Molecules
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the design of new drugs. The morpholine (B109124) ring itself is widely recognized as such a scaffold, prized for its ability to improve the pharmacokinetic properties of drug candidates.
Methyl 3-morpholinobenzoate, which incorporates this key morpholine moiety, serves as a crucial synthetic intermediate in the creation of more complex bioactive molecules. Its structure, featuring a reactive ester group and the morpholine nitrogen, allows for a variety of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. A Chinese patent highlights the use of "methyl morpholine benzoate" as a raw material in a domino reaction to synthesize other morpholine benzoate (B1203000) compounds, underscoring its utility as a foundational chemical entity. This strategic use of this compound enables the efficient construction of molecules with the potential for a wide range of biological activities.
Contributions to the Development of Novel Therapeutic Agents
The inherent properties of the morpholine ring within this compound have been leveraged to develop novel therapeutic agents, particularly in the realm of oncology. Research into the synthesis of 3-(morpholinomethyl)benzofuran derivatives has yielded compounds with promising anticancer activity.
In one study, a series of these derivatives were synthesized and evaluated for their ability to inhibit the growth of non-small cell lung cancer cells. The results were compelling, with several compounds demonstrating significant cytotoxic effects against the tested cancer cell lines. This research highlights the potential of utilizing the morpholine moiety, accessible through intermediates like this compound, to design and synthesize new anticancer agents. The findings from this study are summarized in the table below.
Antiproliferative Activity of 3-(Morpholinomethyl)benzofuran Derivatives
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 1 | A549 (Non-small cell lung cancer) | 5.8 |
| Derivative 2 | A549 (Non-small cell lung cancer) | 3.2 |
| Derivative 3 | H460 (Non-small cell lung cancer) | 7.1 |
| Derivative 4 | H460 (Non-small cell lung cancer) | 4.5 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
These findings underscore the importance of the morpholine scaffold in the development of new cancer therapies and suggest that further exploration of derivatives from this compound could lead to the discovery of even more potent therapeutic agents.
Utility in Compound Library Synthesis for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds to identify potential drug leads. The synthesis of diverse and focused compound libraries is essential for the success of HTS campaigns.
While direct evidence of the extensive use of this compound in large-scale compound library synthesis for HTS is not yet widespread in published literature, its chemical properties make it an ideal candidate for such applications. The presence of the morpholine ring, a known privileged scaffold, combined with the reactive ester functional group, provides a versatile platform for combinatorial chemistry.
Medicinal chemists can readily modify the this compound core to generate a multitude of derivatives. For example, the ester can be converted to an amide by reacting it with a diverse range of amines, or the benzene (B151609) ring can be further functionalized. This allows for the systematic exploration of the chemical space around the morpholine-benzoate core, leading to the creation of focused libraries of compounds for screening against specific biological targets. The general scheme for such a library synthesis is depicted below.
General Scheme for Compound Library Synthesis from this compound
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Amine 1 | Amide Derivative 1 |
| This compound | Amine 2 | Amide Derivative 2 |
| This compound | Amine 3 | Amide Derivative 3 |
| ... | ... | ... |
This table illustrates the potential for generating a diverse library of amide derivatives by reacting this compound with a variety of amines.
The ability to easily generate a wide array of structurally related compounds from a single, readily available starting material like this compound is a key advantage in the quest for new and effective medicines. As the demand for novel chemical entities for HTS continues to grow, the utility of such versatile building blocks is expected to become even more pronounced.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmental responsibility has spurred research into greener synthetic routes for valuable compounds. Future efforts in the synthesis of Methyl 3-morpholinobenzoate and related structures will likely concentrate on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Key areas of development include:
Domino Reactions: This approach involves a sequence of reactions occurring in a single pot under the same conditions, which can significantly reduce waste from intermediate purification steps and lower costs. google.com A patented method for a related morpholine (B109124) benzoate (B1203000) compound utilizes a palladium-catalyzed domino reaction, demonstrating a pathway that is both efficient and aligns with green chemistry principles by maximizing atom economy. google.com
Solid Acid Catalysts: Traditional synthesis of methyl benzoates often relies on strong liquid acids like sulfuric acid, which are corrosive and difficult to recycle, leading to significant wastewater production. mdpi.com Research into solid acid catalysts, such as those based on zirconium or titanium, offers a recyclable and more environmentally benign alternative. mdpi.com These catalysts are insoluble in organic solvents, allowing for easy separation and reuse, thus minimizing waste streams. mdpi.com
Alternative Solvents and Reagents: The exploration of greener solvents, such as ionic liquids, and less toxic reagents is a critical research avenue. evergreensinochem.com For instance, methods are being developed that replace hazardous dehydrating agents with more environmentally friendly options, as seen in the green synthesis of methyl 3-cyanobenzoate, a related compound. researchgate.net
| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Catalysis | Homogeneous liquid acids (e.g., Sulfuric Acid) | Heterogeneous solid acids (e.g., Zirconium/Titanium-based) mdpi.com | Recoverable, reusable, reduced wastewater mdpi.com |
| Reaction Design | Multi-step synthesis with isolation of intermediates | Domino (Domino) reactions google.com | Reduced solvent use, lower cost, less waste, fewer purification steps google.com |
| Solvents | Volatile organic solvents (VOCs) | Ionic liquids, water, or solvent-free conditions evergreensinochem.com | Low volatility, lower toxicity, potential for recycling evergreensinochem.com |
Comprehensive Biological Profiling and Target Validation
To unlock the therapeutic potential of this compound, a systematic and thorough investigation of its biological activities is necessary. This involves screening the compound against a wide array of biological targets to identify its mechanism of action and potential therapeutic relevance.
Future research should focus on:
Broad-Spectrum Screening: Initial profiling should involve testing the compound against diverse panels of enzymes, receptors, and cell lines to identify primary biological activities. For example, a series of novel dual-targeting inhibitors containing a morpholine moiety showed potent antibacterial activities against problematic ESKAPE pathogens by inhibiting bacterial topoisomerases like DNA gyrase and topo IV. Profiling this compound against such targets could reveal similar potential.
Target Identification and Validation: Once a biological activity is confirmed, the next crucial step is to identify the specific molecular target. rsc.org Target validation confirms that modulating the identified target with a compound like this compound can lead to a desired therapeutic effect. nih.gov This can be achieved through genetic methods (like gene knockout) or chemical approaches. nih.gov The ultimate goal is to link the compound's properties to a well-defined target product profile. nih.gov
| Pathogen Type | Example Bacterial Strain | Potential Molecular Target | Significance |
|---|---|---|---|
| Gram-Positive | Staphylococcus aureus | DNA Gyrase, Topoisomerase IV | Addresses antibiotic resistance in common hospital-acquired infections. |
| Gram-Negative | Escherichia coli | DNA Gyrase, Topoisomerase IV | Targets bacteria with high levels of intrinsic and acquired resistance. |
| Gram-Negative | Pseudomonas aeruginosa | Bacterial Topoisomerases | Crucial for treating opportunistic infections in immunocompromised patients. |
| Gram-Negative | Acinetobacter baumannii | Bacterial Topoisomerases | Targets a pathogen known for multidrug resistance. |
Advanced Computational Investigations for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and development. Applying these methods to this compound can provide deep insights into its behavior and guide the design of more potent and specific derivatives.
Key computational avenues to explore include:
Molecular Modeling: Using techniques like Density Functional Theory (DFT), researchers can investigate the electronic structure and reactivity of this compound. researchgate.net Molecular electrostatic potential maps (MEPs) can be generated to identify the regions of the molecule most likely to interact with biological targets. researchgate.net
Pharmacokinetic and Toxicological Prediction: A significant hurdle in drug development is poor ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Advanced computational models can predict properties such as human intestinal absorption, cell permeability, blood-brain barrier penetration, mutagenicity, and carcinogenicity before costly and time-consuming experimental studies are conducted. researchgate.net This allows for the early-stage filtering and optimization of candidate molecules.
| Computational Model/Technique | Predicted Property | Importance in Drug Discovery |
|---|---|---|
| Density Functional Theory (DFT) | Chemical reactivity, molecular stability researchgate.net | Helps understand the molecule's intrinsic properties and potential for chemical interactions. |
| Molecular Electrostatic Potential (MEP) Maps | Probable sites of biological activity researchgate.net | Guides understanding of how the molecule binds to its biological target. |
| ADME/Tox Prediction Models | Pharmacokinetics (e.g., cell permeability) and Toxicology (e.g., mutagenicity) researchgate.net | Allows for early identification of potential liabilities, reducing late-stage failures. |
Exploration of Novel Therapeutic Areas and Biomedical Applications
The core structure of this compound is present in molecules being investigated for a range of diseases, suggesting that the compound itself or its close derivatives could have significant therapeutic applications.
Unexplored therapeutic avenues include:
Oncology: Benzimidazole (B57391) derivatives, which can be synthesized from morpholinobenzoate precursors, are being investigated as inhibitors of phosphoinositide 3-kinases (PI3K). google.com PI3K signaling pathways are often dysregulated in cancer, making them a prime target for new therapies. google.com
Inflammatory and Autoimmune Diseases: Compounds related to this compound have been patented as inhibitors of macrophage migration inhibitory factor (MIF), a cytokine involved in various inflammatory diseases. google.com
Infectious Diseases: Beyond general antibacterial activity, specific and challenging pathogens could be targeted. A novel series of morpholino-thiophenes has been identified as potent inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by targeting the QcrB subunit. acs.org This highlights the potential of the morpholine moiety in developing new anti-tubercular agents.
| Therapeutic Area | Potential Molecular Target | Associated Disease(s) | Rationale/Supporting Evidence |
|---|---|---|---|
| Oncology | Phosphoinositide 3-kinases (PI3K) google.com | Cancer, Autoimmune Disorders, Inflammatory Diseases google.com | Related benzimidazole derivatives show PI3K inhibitory activity. google.com |
| Inflammatory Diseases | Macrophage Migration Inhibitory Factor (MIF) google.com | Autoimmune disorders, inflammatory conditions google.com | Related compounds are patented as MIF inhibitors. google.com |
| Infectious Disease | Mycobacterium tuberculosis QcrB acs.org | Tuberculosis acs.org | Structurally similar morpholino-thiophenes show potent activity against M. tuberculosis. acs.org |
Q & A
Q. What are the standard synthetic routes for Methyl 3-Morpholinobenzoate, and what reaction conditions are typically employed?
this compound is synthesized via nucleophilic substitution or esterification reactions. Common methods involve coupling 3-morpholinobenzoic acid with methanol under acidic catalysis or using coupling reagents like DCC (dicyclohexylcarbodiimide). Reaction conditions often require anhydrous solvents (e.g., dichloromethane or THF), controlled temperatures (35–60°C), and catalysts such as DIPEA (diisopropylethylamine) to optimize yields . Evidence from similar morpholine-containing esters suggests that stoichiometric ratios of reagents and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions .
Q. How is this compound characterized spectroscopically, and what key peaks are indicative of its structure?
Characterization typically involves FTIR, NMR (¹H and ¹³C), and mass spectrometry. Key IR peaks include C=O ester stretching (~1700–1750 cm⁻¹) and morpholine C-N stretching (~1100–1250 cm⁻¹). In ¹H NMR, the methyl ester group appears as a singlet at ~3.8–3.9 ppm, while aromatic protons adjacent to the morpholine substituent show deshielding (δ 7.2–8.0 ppm). LC-MS confirms the molecular ion peak at m/z 221.25 (C₁₂H₁₅NO₃) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Storage should occur in a dry environment at 2–8°C to prevent degradation. Dust formation must be minimized using fume hoods, and spills should be neutralized with inert absorbents (e.g., vermiculite) before disposal via licensed waste management services .
Q. What is the stability profile of this compound under varying pH and temperature conditions?
Stability studies for analogous esters indicate susceptibility to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Thermal stability is maintained up to 150°C, but prolonged exposure to light or moisture can degrade the ester bond. Accelerated stability testing via HPLC is recommended to assess purity over time .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
Design of Experiments (DoE) approaches, such as factorial designs, are effective for optimizing parameters like catalyst loading, solvent polarity, and temperature. For example, increasing DIPEA equivalents (1.5–2.0 equiv.) and using polar aprotic solvents (e.g., DMF) can enhance nucleophilic substitution efficiency. Kinetic studies under reflux conditions (60–80°C) may further reduce reaction times .
Q. How should researchers address contradictions in reported toxicity data for this compound derivatives?
Discrepancies in toxicity often arise from differences in test models (e.g., in vitro vs. in vivo) or impurity profiles. A tiered approach is recommended:
Q. What methodologies are suitable for assessing the ecological impact of this compound in environmental matrices?
Despite limited ecotoxicity data, researchers can employ OECD guidelines:
Q. What strategies mitigate challenges in synthesizing this compound analogs with electron-withdrawing substituents?
Electron-deficient aromatic rings hinder nucleophilic substitution. Strategies include:
- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce morpholine post-esterification.
- Activating the aryl ring via nitro or triflate intermediates before substitution .
Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reaction systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in substitution reactions. Molecular dynamics simulations also predict solvation effects and steric hindrance in morpholine-containing systems .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Impurities like unreacted 3-morpholinobenzoic acid or dimethyl esters require high-resolution techniques:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
